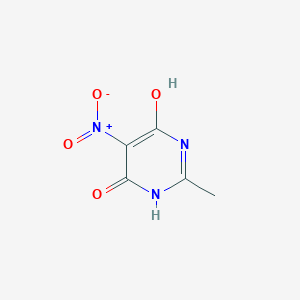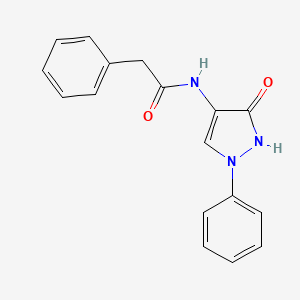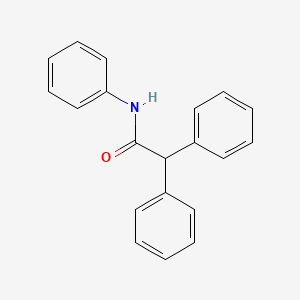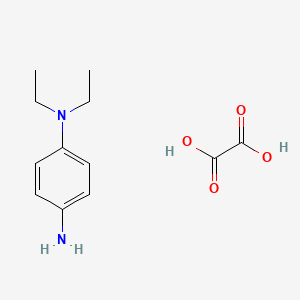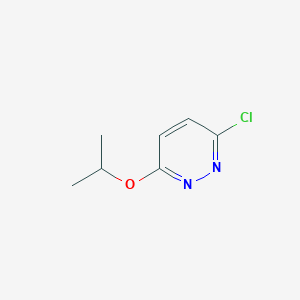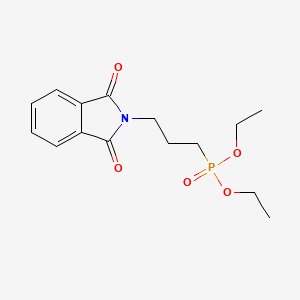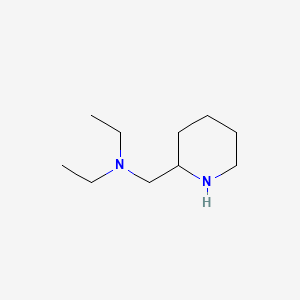![molecular formula C13H20N2O2 B1361700 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine CAS No. 946742-70-7](/img/structure/B1361700.png)
2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine
Descripción general
Descripción
2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 . The IUPAC name for this compound is 2-methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine .
Molecular Structure Analysis
The InChI code for 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine is 1S/C13H20N2O2/c1-11-10-12(2-3-13(11)14)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9,14H2,1H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Gastrokinetic Activity
Research has explored derivatives of 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine in the context of gastrokinetic activity. Compounds like 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide have demonstrated significant potency in enhancing gastric emptying, rivalling traditional gastrokinetic agents while lacking dopamine D2 receptor antagonistic activity (Kato et al., 1992). Similar studies have identified other related compounds showing strong gastrokinetic effects without the side effects associated with drugs like metoclopramide (Kato et al., 1991).
HIV-1 Protease Inhibition
L-689,502, which includes a 2-(4-morpholinyl)ethoxy phenyl group, has been found to be a potent inhibitor of HIV-1 protease. Metabolites of this compound showed even higher potency as inhibitors, suggesting potential applications in HIV treatment (Balani et al., 1995).
Antiplatelet and Antithrombotic Activity
Research into antiplatelet 2-morpholinylchromones, which are structurally related to 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine, has shown that these compounds can significantly inhibit ADP-induced platelet aggregation. They have been found effective in preventing thrombus formation in dogs, indicating potential as antithrombotic agents (Morris et al., 1993).
Photodynamic Therapy
2-(Morpholin-4-yl)ethoxy substituted phthalocyanines have been synthesized and investigated for their potential in photodynamic therapy. Especially zinc(II) phthalocyanine derivatives showed promising biological activity against cancer cell lines, suggesting potential applications in treating certain types of cancers (Kucińska et al., 2015).
Analgesic and Anti-inflammatory Activity
Compounds like 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone have shown significant analgesic and anti-inflammatory activities in animal models, suggesting potential for development as new analgesic and anti-inflammatory drugs (Sato et al., 1981).
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-4-(2-morpholin-4-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-11-10-12(2-3-13(11)14)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOGHJZAJAHNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



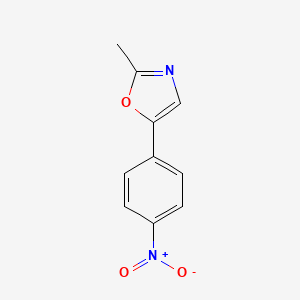
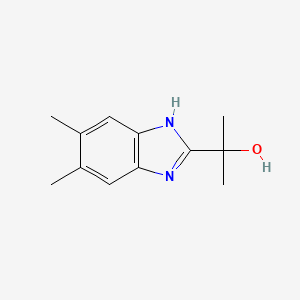
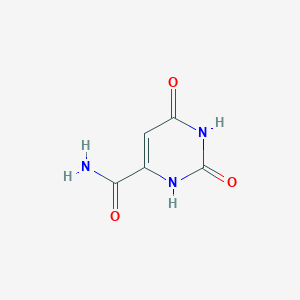
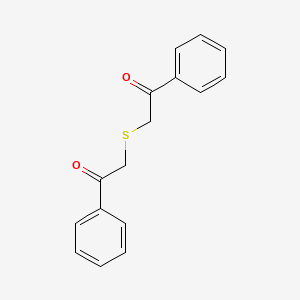
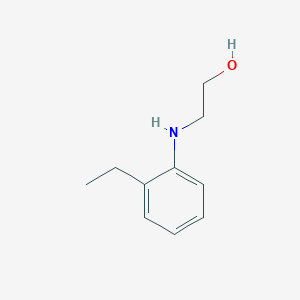
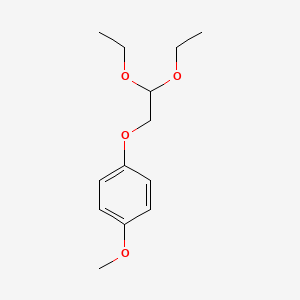
![2-[(Diethylamino)methyl]pyridin-3-ol](/img/structure/B1361631.png)
